

SU16f: A Technical Guide to a Potent PDGFR β Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SU16f

Cat. No.: B15579256

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **SU16f**, a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFR β). This document consolidates key information regarding its chemical properties, mechanism of action, relevant signaling pathways, and established experimental applications, with a focus on its role in cellular reprogramming and cancer research.

Core Quantitative Data

A summary of the essential quantitative data for **SU16f** is presented below, facilitating easy reference and comparison.

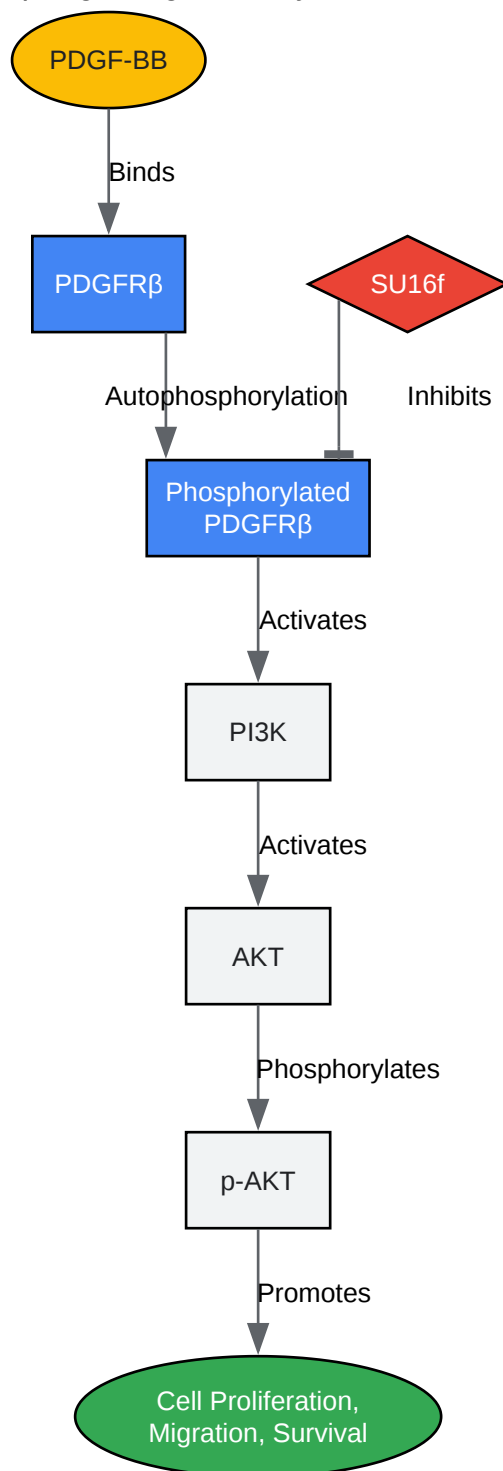
Property	Value	References
CAS Number	251356-45-3	[1][2]
Molecular Weight	386.44 g/mol	[1]
Molecular Formula	C ₂₄ H ₂₂ N ₂ O ₃	[1]
IC ₅₀ for PDGFRβ	10 nM	[3]
IC ₅₀ for VEGFR2	140 nM	[3]
IC ₅₀ for FGFR1	2.29 μM	[3]
IC ₅₀ for EGFR	>10 μM	
Solubility	Soluble in DMSO	

Mechanism of Action and Signaling Pathway

SU16f functions as a highly selective and potent inhibitor of PDGFRβ, a receptor tyrosine kinase.[3] Upon binding of its ligand, primarily PDGF-BB, PDGFRβ dimerizes and undergoes autophosphorylation on multiple tyrosine residues. This activation creates docking sites for various SH2 domain-containing proteins, initiating downstream signaling cascades that regulate cellular processes such as proliferation, migration, and survival.

SU16f exerts its inhibitory effect by competing with ATP for the kinase domain of PDGFRβ, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. A key pathway affected by **SU16f** is the PI3K/AKT pathway, which is crucial for cell survival and proliferation. By inhibiting PDGFRβ, **SU16f** leads to the downregulation of phosphorylated AKT (p-AKT), which in turn can modulate the expression of apoptosis-related proteins like Bcl-2 and Bax.[4]

Below is a diagram illustrating the simplified PDGFRβ signaling pathway and the point of inhibition by **SU16f**.

PDGFR β Signaling Pathway and SU16f Inhibition[Click to download full resolution via product page](#)

Caption: Simplified PDGFR β signaling cascade and the inhibitory action of **SU16f**.

Experimental Protocols

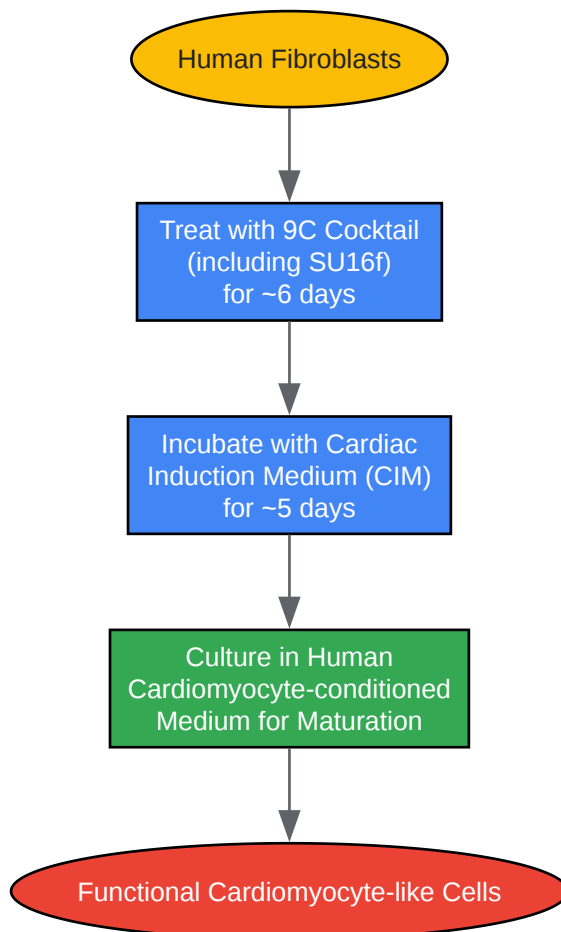
SU16f has been utilized in various key experimental settings. Detailed methodologies for two prominent applications are provided below.

Conversion of Human Fibroblasts into Cardiomyocytes

SU16f is a component of a nine-compound cocktail (9C) used to chemically induce the reprogramming of human fibroblasts into cardiomyocyte-like cells.[1][5]

Experimental Workflow:

Fibroblast to Cardiomyocyte Reprogramming Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the chemical reprogramming of fibroblasts into cardiomyocytes using the 9C cocktail.

Methodology:

This protocol is adapted from the work of Cao et al. and protocols provided by Tocris Bioscience.[\[1\]](#)[\[2\]](#)[\[6\]](#)

a. Preparation of 9C Medium:

The 9C medium consists of a basal medium (e.g., DMEM/F12) supplemented with the following nine small molecules at their specified final concentrations:

- CHIR99021 (3 μ M)
- A83-01 (0.5 μ M)
- BIX01294 (1 μ M)
- AS8351 (0.5 μ M)
- SC1 (1 μ M)
- Y27632 (5 μ M)
- OAC2 (5 μ M)
- **SU16f** (5 μ M)
- JNJ10198409 (0.1 μ M)

b. Cell Culture and Treatment:

- Plate human fibroblasts (e.g., human foreskin fibroblasts) in a suitable culture vessel and culture until they reach the desired confluency.
- Aspirate the standard culture medium and replace it with the freshly prepared 9C medium.
- Culture the cells in the 9C medium for approximately 6 days, replacing the medium as required.

- After the 9C treatment, replace the medium with Cardiac Induction Medium (CIM), which typically contains factors like Activin A, BMP4, and VEGF.
- Culture the cells in CIM for approximately 5 days.
- Following CIM treatment, switch to a human cardiomyocyte-conditioned medium to promote further maturation.
- Monitor the cells for the emergence of cardiomyocyte-like phenotypes, such as spontaneous beating and the expression of cardiac-specific markers (e.g., cardiac troponin T).

Gastric Cancer Cell Proliferation Assay

SU16f has been shown to inhibit the proliferation of gastric cancer cells by blocking the PDGFR β signaling pathway.^[4] A common method to assess this is through a cell viability assay such as the MTT or CCK-8 assay.

Methodology:

This protocol is a generalized procedure based on standard cell proliferation assays and information from studies using **SU16f** in gastric cancer cell lines.^[4]

a. Cell Seeding:

- Culture human gastric cancer cell lines (e.g., SGC-7901) under standard conditions.
- Trypsinize and resuspend the cells in fresh culture medium.
- Perform a cell count and adjust the cell density to the desired concentration.
- Seed the cells into a 96-well plate at a density of approximately 5,000 to 10,000 cells per well in a final volume of 100 μ L.
- Incubate the plate overnight to allow for cell attachment.

b. **SU16f** Treatment:

- Prepare a stock solution of **SU16f** in DMSO.

- On the day of treatment, prepare serial dilutions of **SU16f** in culture medium to achieve the desired final concentrations (a typical concentration used is 20 μ M).[3] Include a vehicle control (DMSO-containing medium) and a no-treatment control.
- Aspirate the medium from the wells and add 100 μ L of the medium containing the different concentrations of **SU16f** or the controls.
- Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

c. Cell Viability Assessment (MTT Assay Example):

- Following the incubation period, add 10 μ L of MTT reagent (5 mg/mL in PBS) to each well.
- Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
- Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control.

Conclusion

SU16f is a valuable research tool for investigating the roles of PDGFR β signaling in various biological processes. Its high potency and selectivity make it particularly useful for studies in regenerative medicine, such as the chemical reprogramming of cells, and in oncology for exploring novel therapeutic strategies against cancers driven by aberrant PDGFR β activity. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize **SU16f** in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The all-chemical approach: A solution for converting fibroblasts into myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.tocris.com [resources.tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Direct reprogramming of fibroblasts into cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tocris.com [toocris.com]
- To cite this document: BenchChem. [SU16f: A Technical Guide to a Potent PDGFR β Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579256#su16f-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com